

1-Boc-3-Methanesulfonyloxyazetidine molecular weight

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Compound of Interest

Compound Name: 1-Boc-3-Methanesulfonyloxyazetidine

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An In-depth Technical Guide to **1-Boc-3-Methanesulfonyloxyazetidine**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **1-Boc-3-Methanesulfonyloxyazetidine**. We will delve into its fundamental properties, synthesis, characteristic reactivity, and critical role as a versatile building block in modern medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Key Intermediate in Modern Synthesis

1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3) is a synthetically valuable azetidine derivative.^[1] Its structure is characterized by a four-membered azetidine ring, a crucial scaffold in many biologically active compounds. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity during synthetic sequences.^[1] The key to its utility lies in the methanesulfonyloxy (mesyl) group at the 3-position. The mesyl group is an excellent leaving group, rendering the C-3 position highly susceptible to nucleophilic attack.^[1] This predictable reactivity allows for the facile introduction

of a wide array of functional groups, making it an indispensable intermediate in the construction of complex molecular architectures, particularly in the field of drug discovery.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The key characteristics of **1-Boc-3-Methanesulfonyloxazetidine** are summarized below.

Property	Value	Source(s)
Molecular Weight	251.30 g/mol	[3][4][5]
Molecular Formula	C ₉ H ₁₇ NO ₅ S	[3][4][5]
CAS Number	141699-58-3	[1][3][5][6]
Appearance	Solid	
Melting Point	69 °C	
Boiling Point	378.5 ± 31.0 °C at 760 mmHg	
IUPAC Name	tert-butyl 3-[(methanesulfonyl)oxy]-1-azetidinecarboxylate	
Storage	2-8°C, Keep in dark place, sealed in dry	[3][6]

Spectroscopic Data Interpretation:

- ¹H NMR:** Expect signals for the tert-butyl protons (singlet, ~1.4 ppm), the mesyl methyl protons (singlet, ~3.0 ppm), and the non-equivalent azetidine ring protons (multiplets, ~3.8-4.5 ppm), with a distinct downfield shift for the proton on the carbon bearing the mesylate group.
- ¹³C NMR:** Characteristic peaks include the quaternary carbon and methyls of the Boc group, the azetidine ring carbons, and the methyl carbon of the mesyl group. The C-3 carbon of the

azetidine ring will be significantly downfield due to the electron-withdrawing effect of the mesyloxy group.

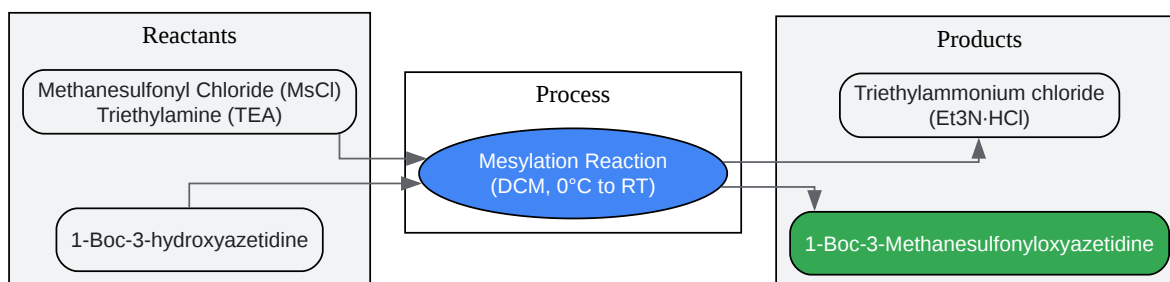
- **IR Spectroscopy:** Key stretches would include a strong absorption around 1700 cm^{-1} for the carbamate C=O , and strong, characteristic absorptions for the S=O stretches of the sulfonate group, typically found around 1350 cm^{-1} (asymmetric) and 1175 cm^{-1} (symmetric).
- **Mass Spectrometry:** The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observable, along with characteristic fragmentation patterns such as the loss of the Boc group or the mesyl group.

Synthesis: From Hydroxy Precursor to Activated Intermediate

The most common and efficient synthesis of **1-Boc-3-Methanesulfonyloxyazetidine** involves the mesylation of its corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine. This reaction is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a highly reactive mesylate leaving group.

Causality of Experimental Design: The choice of reagents and conditions is critical for a successful transformation. Methanesulfonyl chloride (MsCl) is the standard reagent for introducing the mesyl group. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions, including potential deprotection of the Boc group. The reaction is typically run at a low temperature (e.g., $0\text{ }^{\circ}\text{C}$) to control the exothermic reaction and minimize the formation of impurities.

Diagram of Synthesis Pathway



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Caption: General workflow for the synthesis of **1-Boc-3-Methanesulfonyloxyazetidine**.

Detailed Experimental Protocol: Synthesis

- **Preparation:** To a clean, dry, nitrogen-purged round-bottom flask, add 1-Boc-3-hydroxyazetidine (1.0 eq).
- **Solvent:** Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Base Addition:** Add triethylamine (1.5 eq) dropwise to the stirred solution.
- **Mesylation:** Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- **Workup:** Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
- **Extraction:** Extract the aqueous layer twice with DCM.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Core Reactivity and Applications in Drug Discovery

The synthetic power of **1-Boc-3-Methanesulfonyloxyazetidine** stems from its role as an electrophile in $\text{S}_\text{N}2$ reactions. The mesylate is a superb leaving group because its negative charge is stabilized by resonance across the two sulfonyl oxygens. This allows for the efficient displacement by a wide range of nucleophiles.

The Boc Group's Role: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile in intermolecular reactions. Second, it is stable to the basic or neutral conditions of the $\text{S}_\text{N}2$ reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final deprotection step.^[7]

Diagram of Nucleophilic Substitution Workflow



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Caption: Synthetic utility via nucleophilic substitution followed by deprotection.

Applications in Medicinal Chemistry: The 3-substituted azetidine motif is a privileged structure in drug design. It provides a three-dimensional vector that can be used to explore chemical space and optimize ligand-receptor interactions. This building block is frequently used in the synthesis of:

- Kinase Inhibitors: The azetidine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for binding within the ATP pocket of kinases.^[1]
- GPCR Ligands: The nitrogen atom of the azetidine can act as a key basic center for interaction with G-protein coupled receptors.

- Enzyme Inhibitors: Its derivatives are used to create novel inhibitors for enzymes such as HCV protease.[8]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **1-Boc-3-Methanesulfonyloxyazetidine** is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

- Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][9]
- Irritation: Causes skin irritation and serious eye damage.[10][11]
- Respiratory: May cause respiratory irritation.[10][11][12]

Protocol for Safe Handling

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are readily accessible.[10]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or other chemically resistant gloves.[10]
 - Eye Protection: Use chemical safety goggles or a face shield.[10][13]
 - Body Protection: Wear a flame-resistant lab coat.
 - Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[10]
- Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][13][14] Recommended storage is

often under refrigeration (2-8 °C).[3]

Conclusion

1-Boc-3-Methanesulfonyloxyazetidine is more than just a chemical; it is a versatile tool that empowers chemists to construct novel molecular entities with significant therapeutic potential. Its predictable reactivity, enabled by the combination of a stable protecting group and an excellent leaving group on a desirable azetidine scaffold, ensures its continued importance in academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

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